4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide
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Overview
Description
4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H8BrClFNO2. This compound is a derivative of benzamide, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide typically involves multiple steps, starting from a suitably substituted benzene derivative. One common approach is as follows:
Halogenation: The introduction of bromine, chlorine, and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). Chlorination and fluorination can be similarly achieved using appropriate halogenating agents and catalysts.
Amidation: The methoxy and methyl groups can be introduced through an amidation reaction. This involves reacting the halogenated benzene derivative with N-methoxy-N-methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide nitrogen and the methoxy group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products with new functional groups replacing the halogen atoms.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced derivatives such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzamides and other aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may act as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic applications. Derivatives of benzamide are known to exhibit pharmacological activities, and this compound may serve as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms and the methoxy group can influence its binding affinity and specificity.
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their catalytic activity.
Receptor Binding: It may act as an agonist or antagonist of specific receptors, modulating their signaling pathways.
DNA Interaction: The compound may intercalate into DNA or bind to specific sequences, affecting gene expression and cellular functions.
Comparison with Similar Compounds
4-Bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide can be compared with other similar compounds to highlight its uniqueness:
4-Bromo-2-chloro-6-fluoro-N-methylbenzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-Bromo-2-chloro-6-fluoro-N-methoxybenzamide: Lacks the methyl group on the amide nitrogen, potentially influencing its solubility and binding properties.
4-Bromo-2-chloro-6-fluoro-N-methoxy-N-ethylbenzamide: Contains an ethyl group instead of a methyl group, which may alter its steric and electronic properties.
The presence of both methoxy and methyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8BrClFNO2 |
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Molecular Weight |
296.52 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-fluoro-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H8BrClFNO2/c1-13(15-2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3 |
InChI Key |
WJIGMKKRUGHAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1Cl)Br)F)OC |
Origin of Product |
United States |
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